Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate: is an organic compound with the molecular formula C10H8BrN2O2 . This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and agrochemicals. It is characterized by the presence of a bromopyridine moiety, which imparts unique reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and ethyl cyanoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 4-bromopyridine is reacted with ethyl cyanoacetate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or THF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate.
Oxidation: Ethyl 2-(4-bromopyridin-2-yl)-2-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate can be compared with similar compounds such as:
Ethyl 2-(4-chloropyridin-2-yl)-2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 2-(4-fluoropyridin-2-yl)-2-cyanoacetate: Contains a fluorine atom, which can significantly alter the electronic properties and biological activity.
Ethyl 2-(4-iodopyridin-2-yl)-2-cyanoacetate: The presence of iodine can enhance the compound’s reactivity in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects imparted by the bromine atom.
Properties
CAS No. |
1346809-59-3 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3 |
InChI Key |
SKUNUUBFOQVASW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC(=C1)Br |
Origin of Product |
United States |
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